4-Bromo-2-methylpyridazin-3(2h)-one
Description
4-Bromo-2-methylpyridazin-3(2H)-one (CAS: 81816-98-0) is a heterocyclic compound featuring a pyridazinone core substituted with a bromine atom at position 4 and a methyl group at position 2. Its molecular formula is C₅H₅BrN₂O, with a molecular weight of 189.01 g/mol. This compound is commercially available at 97% purity and is frequently utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules. The bromine substituent enhances its reactivity in cross-coupling reactions, while the methyl group contributes to steric and electronic modulation.
Properties
IUPAC Name |
4-bromo-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(9)4(6)2-3-7-8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRULNZEKRNJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512729 | |
| Record name | 4-Bromo-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81816-98-0 | |
| Record name | 4-Bromo-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylpyridazin-3(2H)-one typically involves the bromination of 2-methylpyridazin-3(2H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted pyridazinones depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyridazine ring.
Reduction Products: Reduced forms of the pyridazine ring.
Coupling Products: Biaryl or alkyl-aryl derivatives.
Scientific Research Applications
Overview
4-Bromo-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound that has garnered attention in various fields including medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring a bromine atom and a pyridazinone moiety, makes it a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry
This compound has shown potential in drug discovery and development. Its structural characteristics suggest possible interactions with biological targets, which may lead to the development of new therapeutic agents. Compounds derived from pyridazines have been noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Case Study: Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound could be explored for its potential as an antimicrobial agent .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions.
Synthetic Routes:
- Suzuki Coupling Reactions: Utilizing this compound in Suzuki coupling can yield various aryl-substituted products, which are valuable in pharmaceutical applications .
- Building Block for Complex Molecules: The compound can be used to synthesize derivatives that possess enhanced properties or activities relevant to specific applications in drug development or material science .
Material Science
The compound's unique chemical properties make it suitable for applications in material science. It can be utilized in the development of polymers or dyes that require specific functionalities imparted by the bromine atom and the pyridazine ring.
Applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the pyridazine ring play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Positional Isomerism
4-Bromo-6-methylpyridazin-3(2H)-one (CAS: 954240-46-1)
- Structure : Differs in the position of the methyl group (position 6 instead of 2).
- Molecular Formula : C₅H₅BrN₂O (same as the target compound).
- Similar molecular weight (189.01 g/mol) but distinct spectroscopic profiles (e.g., NMR chemical shifts).
6-Bromo-2-methylpyridazin-3(2H)-one (CAS: 1123169-25-4)
- Structure : Bromine at position 6 instead of 3.
- Molecular Formula : C₅H₅BrN₂O.
- Key Differences :
Halogen-Substituted Derivatives
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one (CAS: 1178884-53-1)
- Structure : Contains both bromine (position 4) and chlorine (position 6).
- Molecular Formula : C₅H₄BrClN₂O.
- Key Differences: Higher molecular weight (223.46 g/mol) due to the chlorine substituent. Solubility and storage conditions differ (stable at 2–8°C).
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one (CAS: 1698-63-1)
- Structure : Phenyl group at position 2, bromine at position 5, and chlorine at position 4.
- Molecular Formula : C₁₀H₆BrClN₂O.
- Key Differences: The phenyl group increases lipophilicity, favoring membrane permeability in biological systems.
Complex Substituents and Pharmacological Derivatives
4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one
- Structure : Morpholine ring at position 6 and 4-chlorophenyl at position 4.
- Molecular Formula : C₁₄H₁₄ClN₃O₂.
- Key Differences: The morpholine substituent enhances solubility via hydrogen bonding (N–H⋯O interactions). Demonstrates analgesic activity comparable to aspirin, highlighting the pharmacological relevance of pyridazinone derivatives. Melting point: 285°C, significantly higher than simpler analogs due to crystal packing via π-π interactions.
Physicochemical and Commercial Comparison
Biological Activity
4-Bromo-2-methylpyridazin-3(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a bromine atom at the 4-position and a methyl group at the 2-position. Its molecular formula is CHBrNO, with a molecular weight of approximately 189.01 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various biological applications.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor binding. The bromine atom plays a crucial role in modulating interactions with molecular targets, influencing both binding affinity and specificity. This compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that compounds in the pyridazine family can possess antimicrobial effects, suggesting that this compound may also demonstrate similar properties.
- Cytotoxic Effects : In vitro studies have reported cytotoxic activity against various human cancer cell lines, indicating potential applications in oncology .
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, which could be leveraged in therapeutic contexts for diseases characterized by dysregulated enzyme activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Methylpyridazin-3(2H)-one | Lacks bromine substitution | Lower reactivity |
| 4-Chloro-2-methylpyridazin-3(2H)-one | Chlorine instead of bromine | Different binding properties |
| 4-Bromo-2-ethylpyridazin-3(2H)-one | Ethyl group instead of methyl | Altered steric effects |
The presence of the bromine atom in this compound significantly influences its reactivity and biological activity compared to these analogs.
Case Studies
- Cytotoxicity Study : A study evaluated the antiproliferative effects of various pyridazine derivatives, including this compound, against human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, with IC50 values suggesting effective concentration levels for therapeutic use .
- Enzyme Inhibition : Research focused on the inhibitory effects of pyridazine derivatives on specific enzymes involved in inflammatory pathways. The presence of the bromine atom was found to enhance inhibitory potency compared to non-brominated analogs, highlighting its importance in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
